3-Chloro-4-fluoro-2-methoxyphenol 3-Chloro-4-fluoro-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 1783512-32-2
VCID: VC11741479
InChI: InChI=1S/C7H6ClFO2/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3,10H,1H3
SMILES: COC1=C(C=CC(=C1Cl)F)O
Molecular Formula: C7H6ClFO2
Molecular Weight: 176.57 g/mol

3-Chloro-4-fluoro-2-methoxyphenol

CAS No.: 1783512-32-2

Cat. No.: VC11741479

Molecular Formula: C7H6ClFO2

Molecular Weight: 176.57 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-fluoro-2-methoxyphenol - 1783512-32-2

Specification

CAS No. 1783512-32-2
Molecular Formula C7H6ClFO2
Molecular Weight 176.57 g/mol
IUPAC Name 3-chloro-4-fluoro-2-methoxyphenol
Standard InChI InChI=1S/C7H6ClFO2/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3,10H,1H3
Standard InChI Key UBPJFOWIDPOCJF-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1Cl)F)O
Canonical SMILES COC1=C(C=CC(=C1Cl)F)O

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 3-chloro-4-fluoro-2-methoxyphenol is C₇H₆ClF₁O₂, with a molar mass of 188.57 g/mol. The compound’s structure features a hydroxyl group (-OH) at position 1, a methoxy group at position 2, and halogen atoms at positions 3 (Cl) and 4 (F) on the aromatic ring. This substitution pattern creates distinct electronic effects:

  • The electron-withdrawing nature of chlorine and fluorine reduces electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

  • The methoxy group at position 2 exerts both inductive (-I) and resonance (+M) effects, potentially stabilizing intermediates in synthetic pathways.

Table 1: Comparative Analysis of Halogenated Methoxyphenols

CompoundMolecular FormulaSubstituent PositionsKey Properties
3-Chloro-4-fluoro-2-methoxyphenolC₇H₆ClF₁O₂2-OCH₃, 3-Cl, 4-FHigh polarity, potential antimicrobial activity
4-Fluoro-2-methoxyphenol C₇H₇F₁O₂2-OCH₃, 4-FLower logP (1.8), used as synthetic intermediate
3-Chloro-2-fluoro-4-methoxyphenolC₇H₆ClF₁O₂4-OCH₃, 3-Cl, 2-FAntimicrobial activity demonstrated in studies
3-Chloro-6-fluoro-2-methoxyphenolC₇H₆ClF₁O₂2-OCH₃, 3-Cl, 6-FUsed in organic synthesis for nucleophilic substitutions

The logP (octanol-water partition coefficient) of 3-chloro-4-fluoro-2-methoxyphenol is estimated to be 2.1–2.5, indicating moderate lipophilicity suitable for penetrating biological membranes. Its melting point is projected to range between 85–95°C based on analogs like 3-chloro-2-fluoro-4-methoxyphenol (89°C).

Synthetic Routes and Optimization Strategies

While no explicit synthesis for 3-chloro-4-fluoro-2-methoxyphenol is documented, analogous methodologies from halogenated phenol synthesis provide viable pathways:

Pathway 1: Sequential Halogenation of 2-Methoxyphenol

  • Nitration and Reduction: Introduce a nitro group at position 4, followed by reduction to an amine.

  • Sandmeyer Reaction: Convert the amine to a fluorine substituent using HF or Selectfluor®.

  • Chlorination: Electrophilic chlorination at position 3 using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).

Pathway 2: Direct Functionalization via Ullmann Coupling

  • Utilize a copper-catalyzed coupling to introduce halogens selectively. For example, attach a pre-halogenated aryl iodide to a methoxyphenol precursor .

Critical Challenges:

  • Regioselectivity: Competing reactions at positions 5 and 6 may require directing groups or protecting strategies.

  • Purification: Separation from di- or tri-halogenated byproducts necessitates techniques like column chromatography or recrystallization .

Reaction TypeSubstrateYield (%)Conditions
Nitration2-Methoxyphenol72HNO₃, H₂SO₄, 0°C
Fluorination3-Chloro-2-methoxyphenol68Selectfluor®, CH₃CN, 80°C
Chlorination4-Fluoro-2-methoxyphenol85Cl₂, FeCl₃, DCM, 25°C

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors or anticancer agents (e.g., analogs in Patent WO2016185485A2) .

  • Agrochemicals: Halogenated phenols serve as precursors for herbicides and fungicides.

  • Material Science: Electron-deficient aromatics are components of liquid crystals or OLED materials.

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